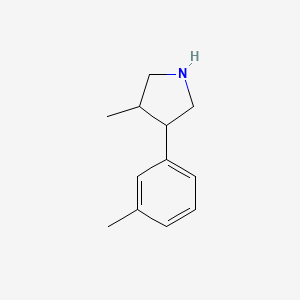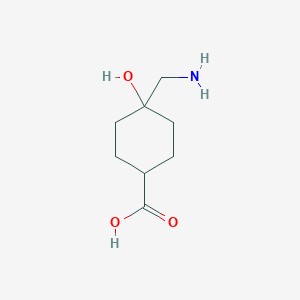
4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid is a compound with a unique structure that includes an aminomethyl group, a hydroxy group, and a carboxylic acid group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and ammonia, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxy and carboxylic acid groups can participate in various biochemical reactions, modulating the compound’s effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but has a benzene ring instead of a cyclohexane ring.
Tranexamic acid: Contains an aminomethyl group and a carboxylic acid group but lacks the hydroxy group.
Aminocaproic acid: Similar in having an aminomethyl group and a carboxylic acid group but differs in the overall structure.
Uniqueness
4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on a cyclohexane ring, which provides distinct chemical properties and reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c9-5-8(12)3-1-6(2-4-8)7(10)11/h6,12H,1-5,9H2,(H,10,11) |
Clave InChI |
WLNBHFRTMLGXQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)O)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13220571.png)
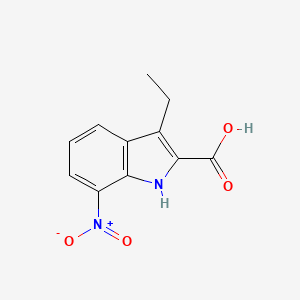
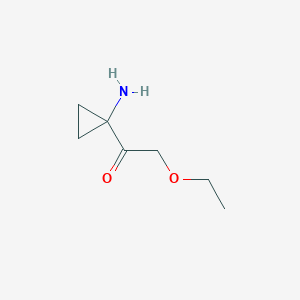
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13220595.png)


![tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate](/img/structure/B13220615.png)

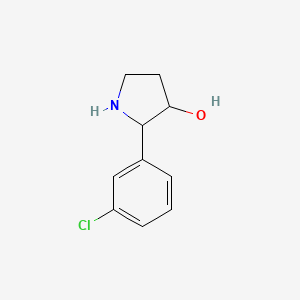
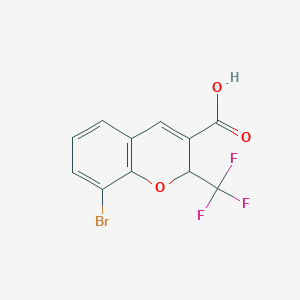
![2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13220638.png)

